molecular formula C12H13N3O3 B8297461 1-[(3-Methoxy-4-nitrophenyl)methyl]-2-methyl-1H-imidazole CAS No. 1233094-82-0

1-[(3-Methoxy-4-nitrophenyl)methyl]-2-methyl-1H-imidazole

Cat. No. B8297461
M. Wt: 247.25 g/mol
InChI Key: KEKAKYLGXRLIHE-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

2-Methoxy-4-(2-methyl-imidazol-1-ylmethyl)-phenylamine was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with 1-(3-Methoxy-4-nitro-benzyl)-2-methyl-1H-imidazole.
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(N2CCC[C@H](C(N3CCN(C)CC3)=O)C2)=CC=1OC.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH:37]=[CH:38][C:39]=1[N+:40]([O-])=O)[CH2:30][N:31]1[CH:35]=[CH:34][N:33]=[C:32]1[CH3:36]>>[CH3:25][O:26][C:27]1[CH:28]=[C:29]([CH2:30][N:31]2[CH:35]=[CH:34][N:33]=[C:32]2[CH3:36])[CH:37]=[CH:38][C:39]=1[NH2:40]

Inputs

Step One
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C[C@H](CCC1)C(=O)N1CCN(CC1)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CN2C(=NC=C2)C)C=CC1[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CN1C(=NC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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